molecular formula C6H6FNO2 B1316962 5-Fluoro-2-methoxypyridine 1-oxide CAS No. 51173-07-0

5-Fluoro-2-methoxypyridine 1-oxide

Cat. No.: B1316962
CAS No.: 51173-07-0
M. Wt: 143.12 g/mol
InChI Key: HSLHREAVCQQICS-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxypyridine 1-oxide is a fluorinated pyridine derivative. The presence of fluorine in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues

Preparation Methods

The synthesis of 5-Fluoro-2-methoxypyridine 1-oxide can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using N-fluoropyridinium salts. These salts can be prepared by reacting the corresponding pyridine with fluorine gas in the presence of a strong acid . Another method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Fluoro-2-methoxypyridine 1-oxide undergoes various chemical reactions, including:

Scientific Research Applications

5-Fluoro-2-methoxypyridine 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxypyridine 1-oxide involves its interaction with molecular targets through its fluorine and methoxy groups. The fluorine atom, being highly electronegative, can form strong interactions with biological molecules, affecting their function. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

5-Fluoro-2-methoxypyridine 1-oxide can be compared with other fluorinated pyridines such as:

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,3-Difluoropyridine
  • 2,4-Difluoropyridine

These compounds share similar properties due to the presence of fluorine atoms in the pyridine ring. the position of the fluorine atom and the presence of other substituents, such as the methoxy group in this compound, can significantly influence their reactivity and applications .

Properties

IUPAC Name

5-fluoro-2-methoxy-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2/c1-10-6-3-2-5(7)4-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLHREAVCQQICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=[N+](C=C(C=C1)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560465
Record name 5-Fluoro-2-methoxy-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51173-07-0
Record name 5-Fluoro-2-methoxy-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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